molecular formula C20H33N3O2 B14920666 2-{4-[1-(2-Ethoxybenzyl)piperidin-4-yl]piperazin-1-yl}ethanol

2-{4-[1-(2-Ethoxybenzyl)piperidin-4-yl]piperazin-1-yl}ethanol

Cat. No.: B14920666
M. Wt: 347.5 g/mol
InChI Key: ZDSNGHLBYCOYQY-UHFFFAOYSA-N
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Description

This compound features a hybrid piperidine-piperazine scaffold with a 2-ethoxybenzyl substituent and a terminal ethanol moiety. The ethanol group enhances hydrophilicity, which may improve solubility and pharmacokinetic properties compared to non-polar analogs.

Properties

Molecular Formula

C20H33N3O2

Molecular Weight

347.5 g/mol

IUPAC Name

2-[4-[1-[(2-ethoxyphenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol

InChI

InChI=1S/C20H33N3O2/c1-2-25-20-6-4-3-5-18(20)17-22-9-7-19(8-10-22)23-13-11-21(12-14-23)15-16-24/h3-6,19,24H,2,7-17H2,1H3

InChI Key

ZDSNGHLBYCOYQY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1CN2CCC(CC2)N3CCN(CC3)CCO

Origin of Product

United States

Preparation Methods

The synthesis of 2-{4-[1-(2-Ethoxybenzyl)piperidin-4-yl]piperazin-1-yl}ethanol typically involves multi-step organic reactions. One common method involves the reaction of 2-ethoxybenzyl chloride with piperidine to form 1-(2-ethoxybenzyl)piperidine. This intermediate is then reacted with piperazine to yield the final product. The reaction conditions often require the use of solvents like toluene and catalysts to facilitate the process .

Chemical Reactions Analysis

2-{4-[1-(2-Ethoxybenzyl)piperidin-4-yl]piperazin-1-yl}ethanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides or sulfonates.

Scientific Research Applications

2-{4-[1-(2-Ethoxybenzyl)piperidin-4-yl]piperazin-1-yl}ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[1-(2-Ethoxybenzyl)piperidin-4-yl]piperazin-1-yl}ethanol involves its interaction with specific molecular targets, such as adrenergic receptors. By binding to these receptors, the compound can modulate the activity of neurotransmitters like norepinephrine and epinephrine, leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ in substituents on the aromatic rings, piperazine/piperidine modifications, and terminal functional groups. Below is a systematic comparison:

Key Observations:

Bulky aromatic groups (naphthalenylsulfonyl in 4j) improve antagonist potency (IC50 = 32 nM vs. 4b’s pKi = 7.87), suggesting steric complementarity with the receptor . Halogenated analogs (e.g., 4-bromobenzyl in 431907-27-6) may leverage halogen bonding for enhanced target engagement .

Terminal Functional Groups: Ethanol-terminated compounds (e.g., target compound, 4j) exhibit better aqueous solubility than non-polar derivatives (e.g., ethyl acetate analogs in ) . Replacement of ethanol with ketone or acetyl groups (e.g., ) reduces hydrophilicity but may improve blood-brain barrier penetration .

Piperidine vs. Pure piperazine derivatives (e.g., 127116-19-2) with rigid pyrimidine substituents show specificity for enzymes like kinases .

Pharmacokinetic Considerations: Nitro groups (e.g., 175134-93-7) may increase metabolic instability due to susceptibility to reduction .

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